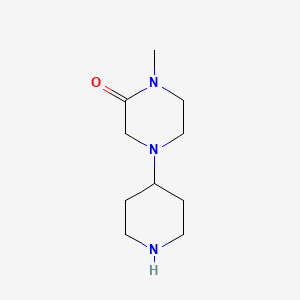

1-Methyl-4-(piperidin-4-yl)piperazin-2-one

Vue d'ensemble

Description

1-Methyl-4-(piperidin-4-yl)piperazin-2-one is a chemical compound with the molecular formula C10H21N3 . It is used both as a reagent and building block in several synthetic applications . It has been used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .

Synthesis Analysis

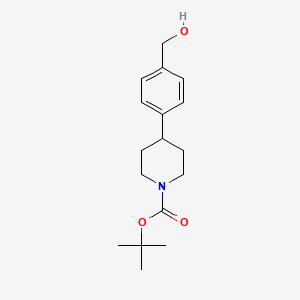

The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one involves the reaction of 1-tert-butoxycarbonyl-4-piperidinone with 1-Methylpiperazine, sodium triacetoxyborohydride, and acetic acid in dichloromethane at room temperature .Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one consists of a piperazine ring attached to a piperidine ring via a methylene bridge . The average mass of the molecule is 183.294 Da and the monoisotopic mass is 183.173553 Da .Chemical Reactions Analysis

While specific chemical reactions involving 1-Methyl-4-(piperidin-4-yl)piperazin-2-one are not detailed in the search results, it is known to be used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .Physical And Chemical Properties Analysis

1-Methyl-4-(piperidin-4-yl)piperazin-2-one is a solid at room temperature . It has a molecular weight of 183.3 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Reagent and Building Block in Synthetic Applications

This compound is used as a reagent and building block in several synthetic applications . It plays a crucial role in the synthesis of various complex molecules due to its unique structure and reactivity.

Intermediate in Chemical Synthesis

“1-Methyl-4-(piperidin-4-yl)piperazin-2-one” serves as an intermediate in chemical synthesis . It can be used in the production of a wide range of chemicals, contributing to the diversity and complexity of chemical reactions.

Catalyst for Condensation Reactions

This compound acts as an excellent catalyst for many condensation reactions . It can accelerate the reaction rate and increase the yield of the desired product, making the process more efficient and cost-effective.

Modulation of Aliphatic Chain Linking

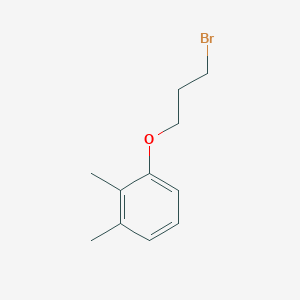

The compound has been used in the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . This allows for the creation of a variety of new compounds with potential applications in various fields.

Modulation of the Amide Substituent and the Benzoimidazol-2-one Linker

“1-Methyl-4-(piperidin-4-yl)piperazin-2-one” has been used in the modulation of the amide substituent and of the benzoimidazol-2-one linker . This opens up possibilities for the synthesis of new compounds with unique properties.

Replacement of the Benzimidazol-2-one Moiety with Urea-like Substructures

The compound has been used in the replacement of the benzimidazol-2-one moiety with urea-like substructures . This allows for the creation of a variety of new compounds with potential applications in various fields.

Safety and Hazards

The compound is classified as dangerous with hazard statements H314-H302+H312, indicating it can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target proteins like serine/threonine-protein kinase b-raf .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Related compounds have been shown to influence pathways involving serine/threonine-protein kinase b-raf .

Pharmacokinetics

Piperazine derivatives are generally known to modulate the pharmacokinetic properties of drug substances .

Result of Action

Compounds with similar structures have been found to influence the activity of target proteins, potentially leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one . For instance, it is recommended to store the compound under dry inert gas, away from strong oxidizing agents, air, water, moisture, and acids, and at a refrigerated temperature (2-4°C) to maintain its stability .

Propriétés

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBIFOIPDLJRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(piperidin-4-yl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)

![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)

![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)